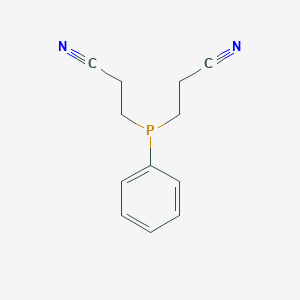![molecular formula C23H14O B098977 3-phenylbenzo[b]phenalen-7-one CAS No. 18792-80-8](/img/structure/B98977.png)
3-phenylbenzo[b]phenalen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-7H-benzo[de]anthracen-7-one is a derivative of benzanthrone, a compound known for its excellent luminescent properties. This compound has gained recognition due to its photostability, sizable Stokes shifts, and noticeable solvatochromism. These properties make it a valuable compound for various scientific and technological applications .
Vorbereitungsmethoden
The synthesis of 3-phenylbenzo[b]phenalen-7-one can be achieved through a Sonogashira coupling reaction. This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The structure of the synthesized compound is characterized by 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry .
Analyse Chemischer Reaktionen
3-Phenyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its luminescent properties.
Biology: The compound is used as a lipophilic fluorescent probe for parasitic trematodes and nematodes.
Industry: The compound is used as a probe for chromium (III) cations and the pH of solutions.
Wirkmechanismus
The mechanism by which 3-phenylbenzo[b]phenalen-7-one exerts its effects is primarily through its luminescent properties. The compound’s fluorescence emission is tunable and dependent on the nature of the substituents and solvent properties. This allows it to be used in various sensing and imaging applications .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-7H-benzo[de]anthracen-7-one is unique due to its excellent luminescent properties and tunable fluorescence emission. Similar compounds include:
Benzanthrone: Known for its luminescent properties and used in similar applications.
Naphthanthrone: Another luminescent compound with applications in sensing and imaging.
Eigenschaften
CAS-Nummer |
18792-80-8 |
|---|---|
Molekularformel |
C23H14O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-20-10-5-4-9-17(20)19-14-13-16(15-7-2-1-3-8-15)18-11-6-12-21(23)22(18)19/h1-14H |
InChI-Schlüssel |
XPUFZUYCTSSNTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
| 18792-80-8 | |
Synonyme |
3-Phenyl-7H-benz[de]anthracen-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)

![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)




